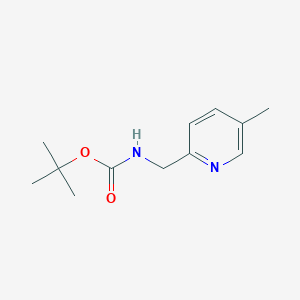

tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate

Description

Overview of tert-Butyl Carbamates (Boc-amines) as Protecting Groups and Synthetic Intermediates

In the intricate art of multi-step organic synthesis, protecting groups are indispensable tools. They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. Among the most widely employed protecting groups for amines is the tert-butoxycarbonyl (Boc) group, which transforms an amine into a tert-butyl carbamate (B1207046), commonly known as a Boc-amine. organic-chemistry.orgmasterorganicchemistry.com

The popularity of the Boc group stems from its unique combination of stability and ease of removal. Boc-amines are generally stable to a wide range of reaction conditions, including most nucleophiles and bases. organic-chemistry.org This stability allows for selective chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

The installation of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgrsc.org This reaction is generally high-yielding and proceeds under mild conditions.

Conversely, the removal of the Boc group, or deprotection, is most commonly accomplished under acidic conditions. masterorganicchemistry.comacsgcipr.org The use of strong acids like trifluoroacetic acid (TFA) cleanly cleaves the carbamate, liberating the free amine along with carbon dioxide and tert-butyl alcohol. masterorganicchemistry.com This acid-lability is a key feature, as it allows for orthogonal protection strategies where other protecting groups, sensitive to different conditions (e.g., base-labile or hydrogenation-labile groups), can be selectively removed while the Boc group remains intact. organic-chemistry.org

Beyond their role as protecting groups, Boc-amines are also valuable synthetic intermediates. The Boc group can influence the reactivity and solubility of a molecule, and its steric bulk can direct the stereochemical outcome of nearby reactions. acsgcipr.org

Structural Characteristics of tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate and its Synthetic Implications

The structure of this compound is a confluence of several key chemical features that dictate its reactivity and utility in synthesis. At its core, it comprises a pyridine (B92270) ring, a biologically significant heterocycle, substituted with a methyl group at the 5-position and a Boc-protected aminomethyl group at the 2-position.

The pyridine ring itself is an electron-deficient aromatic system, which influences the reactivity of its substituents. The nitrogen atom in the ring can act as a base or a nucleophile, and its presence can modulate the acidity of protons on adjacent carbons. The methyl group at the 5-position is an electron-donating group, which can subtly influence the electronic properties of the pyridine ring.

The aminomethyl linker provides a flexible connection point for further functionalization once the Boc group is removed. The primary amine, when deprotected, is a potent nucleophile, ready to participate in a variety of bond-forming reactions such as amidation, alkylation, and reductive amination.

The tert-butyl carbamate (Boc) group, as discussed previously, provides robust protection for the amine. Its bulky tert-butyl group can also exert steric influence on reactions at or near the 2-position of the pyridine ring.

These structural elements combined make this compound a valuable building block. It provides a stable, pre-functionalized pyridine scaffold that can be incorporated into larger molecules. The subsequent removal of the Boc group unmasks a reactive amine, allowing for the late-stage introduction of diverse chemical moieties. This strategy is particularly useful in the synthesis of libraries of compounds for drug discovery, where a common core is elaborated with various side chains.

Historical Context and Evolution of Pyridine-Based Carbamate Synthesis

The synthesis of carbamates has a long history, with early methods often relying on the use of highly toxic reagents like phosgene (B1210022). nih.gov A significant advancement came with the development of the Curtius rearrangement, which provides a route to isocyanates from carboxylic acids, which can then be trapped by alcohols to form carbamates. nih.gov The introduction of alkyl chloroformates also provided a more direct, albeit sometimes sluggish, method for carbamate formation. nih.gov

The synthesis of pyridine derivatives has also evolved significantly. Classical methods often involved the condensation of carbonyl compounds with ammonia (B1221849) or its derivatives to construct the pyridine ring. baranlab.org Modern synthetic chemistry has introduced a plethora of more sophisticated and often milder methods for the synthesis and functionalization of pyridines, including various cross-coupling reactions.

The convergence of these two fields of synthesis—carbamate formation and pyridine chemistry—has led to the development of pyridine-based carbamates. The Boc protecting group was introduced in the late 1950s and quickly found widespread application in peptide synthesis. rsc.org Its utility soon expanded to the protection of a wide array of amines, including those attached to heterocyclic scaffolds like pyridine.

The synthesis of a molecule like this compound would typically involve the preparation of (5-methylpyridin-2-yl)methanamine (B1354176), followed by its protection with di-tert-butyl dicarbonate. The synthesis of the initial aminomethylpyridine can be achieved through various routes, such as the reduction of a corresponding nitrile or amide. The continuous refinement of synthetic methodologies for both pyridine functionalization and amine protection has made such building blocks more readily accessible for their use in complex molecule synthesis.

Research Landscape and Academic Importance of the Chemical Compound

While specific research focused solely on this compound may be limited, its academic and industrial importance can be inferred from the broad utility of its constituent parts: the Boc-protected amine and the substituted pyridine ring.

Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets. mdpi.com Similarly, the carbamate linkage is a common feature in many therapeutic agents. acs.org

Consequently, building blocks that combine these features are of significant interest to researchers. This compound is a prime example of such a building block. Its structure allows for its incorporation into larger molecules, with the potential for the final product to exhibit interesting biological activity. The presence of the methyl group on the pyridine ring can also be important for modulating properties such as metabolic stability and binding affinity to target proteins.

The research landscape for such compounds is primarily in the area of synthetic methodology and medicinal chemistry. Synthetic chemists may be interested in developing more efficient routes to this and related compounds, while medicinal chemists would utilize it as a starting material for the synthesis of new potential drugs. For example, similar pyridine-containing carbamates have been investigated for their potential as antifungal agents and cholinesterase inhibitors. mdpi.commdpi.com The versatility of this scaffold ensures its continued relevance in the ongoing quest for new and improved therapeutic agents.

Data Tables

Table 1: Properties of the Boc Protecting Group

| Feature | Description |

| Installation | Typically with di-tert-butyl dicarbonate (Boc₂O) and a base. organic-chemistry.orgrsc.org |

| Stability | Stable to most nucleophiles and bases. organic-chemistry.org |

| Cleavage | Removed under acidic conditions (e.g., TFA). masterorganicchemistry.comacsgcipr.org |

| Byproducts of Cleavage | CO₂, isobutylene, and the free amine. chemistrysteps.com |

Table 2: Structural Features of this compound

| Component | Significance |

| Pyridine Ring | Electron-deficient aromatic heterocycle, common in bioactive molecules. mdpi.com |

| Methyl Group (5-position) | Electron-donating group, can influence electronic properties and metabolic stability. |

| Aminomethyl Linker | Provides a flexible point of attachment for further synthesis. |

| tert-Butyl Carbamate | Protects the amine and allows for controlled, late-stage functionalization. organic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(5-methylpyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-9-5-6-10(13-7-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAUHZOVWXLZJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694650 | |

| Record name | tert-Butyl [(5-methylpyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-74-7 | |

| Record name | tert-Butyl [(5-methylpyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 5 Methylpyridin 2 Yl Methyl Carbamate and Analogous Pyridinylmethylcarbamates

General Strategies for Carbamate (B1207046) Formation

The formation of the carbamate functional group is a cornerstone of modern organic chemistry, with applications ranging from peptide synthesis to the development of pharmaceuticals and agrochemicals. Several distinct methodologies have been developed to construct this vital linkage.

Amination-Based Routes to tert-Butyl Carbamates

A primary and widely utilized method for the synthesis of tert-butyl carbamates involves the direct reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically performed in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride (B1165640). Common bases include triethylamine (B128534), N,N-diisopropylethylamine (DIPEA), and 4-(dimethylamino)pyridine (DMAP), which can also act as a catalyst. mychemblog.comchemicalbook.com The choice of solvent is broad, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) being frequently employed. mychemblog.com This method is valued for its high yields and mild reaction conditions.

Another amination-based approach is the three-component coupling of amines, carbon dioxide, and alkyl halides. organic-chemistry.org This method utilizes CO₂ as a C1 source to form a carbamic acid intermediate in situ, which is then alkylated.

Curtius Rearrangement and Isocyanate Trapping Approaches

The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines, with isocyanates as key intermediates. cymitquimica.com This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), derived from a carboxylic acid, to an isocyanate with the loss of nitrogen gas. cymitquimica.com The resulting isocyanate can be "trapped" by a nucleophile, such as an alcohol or an amine, to yield a carbamate or a urea (B33335) derivative, respectively. cymitquimica.com

For the synthesis of tert-butyl carbamates, tert-butanol (B103910) is used to trap the isocyanate. A significant advantage of this methodology is the ability to perform a one-pot reaction directly from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA) or by generating the acyl azide in situ from the carboxylic acid, sodium azide, and a chloroformate or di-tert-butyl dicarbonate. americanelements.com This approach is compatible with a wide array of functional groups. orgsyn.org

Carbon Dioxide Activation and Carbamate Synthesis

The utilization of carbon dioxide as a renewable C1 feedstock for chemical synthesis is a growing area of research. In the context of carbamate synthesis, CO₂ can be activated and reacted with amines and alcohols. google.comnih.gov This transformation can be facilitated by various catalytic systems, including the use of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). orgsyn.org The reaction of an amine with CO₂ forms a carbamic acid or a carbamate salt, which can then be alkylated to produce the final carbamate product. google.com This method offers a more environmentally benign alternative to traditional methods that often employ toxic reagents like phosgene (B1210022). orgsyn.org

Metal-Catalyzed Coupling Reactions for Carbamate Assembly

Transition metal-catalyzed cross-coupling reactions have emerged as a versatile tool for the formation of carbon-nitrogen bonds, including those in carbamates. Palladium-catalyzed reactions, for instance, can be used to couple aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol to generate aryl carbamates. rsc.org Copper-catalyzed methodologies have also been developed for the cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates, providing a mild route to carbamates. orgsyn.org Furthermore, nickel-catalyzed Suzuki-Miyaura coupling reactions of aryl carbamates with boronic acids have been reported, demonstrating the utility of carbamates as coupling partners themselves. researchgate.net Iron-catalyzed oxidative cross-coupling of phenols with formamides has also been shown to produce phenyl carbamates. mychemblog.com

Electrochemical Synthesis of Carbamates

Electrochemical methods offer a green and sustainable approach to carbamate synthesis. Electrocatalysis can be employed to synthesize carbamates from CO₂ and amines under mild conditions, avoiding the need for dehydrating agents or homogeneous catalysts. This technique often involves the use of specialized electrode materials, such as atomically dispersed copper on N-doped carbon nanosheets, to improve reaction efficiency. Another electrochemical approach involves the cathodic reduction of CO₂ in the presence of an amine, followed by alkylation to yield the carbamate. organic-chemistry.orgorgsyn.org This method is particularly attractive due to its use of electrons as a clean reagent. orgsyn.org

Direct Synthetic Routes to tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate

The most direct and common method for the synthesis of this compound involves the protection of the primary amine group of (5-methylpyridin-2-yl)methanamine (B1354176) with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).

The reaction is generally carried out in an inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at room temperature. A base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is often added to the reaction mixture to neutralize the acidic byproduct and drive the reaction to completion. In some instances, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is used to accelerate the reaction. chemicalbook.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated and purified by standard laboratory techniques such as extraction and column chromatography.

Below is a table summarizing typical reaction conditions for the Boc protection of aminopyridine derivatives based on analogous preparations.

| Reagent/Condition | Description |

| Starting Material | (5-methylpyridin-2-yl)methanamine |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base (optional) | Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA) |

| Catalyst (optional) | 4-(Dimethylamino)pyridine (DMAP) |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Typically 1 to 12 hours |

| Work-up | Aqueous extraction followed by drying of the organic layer |

| Purification | Silica gel column chromatography |

Alkylation and Reductive Amination Strategies to Access the Pyridinylmethylamine Core

The formation of the essential pyridinylmethylamine scaffold is often achieved through classical synthetic methods such as alkylation and reductive amination. chemrxiv.orgresearchgate.net Reductive amination, in particular, is a powerful technique for creating carbon-nitrogen bonds, effectively converting a carbonyl group to an amine via an intermediate imine. harvard.eduwikipedia.org This method is widely favored in green chemistry due to its potential for one-pot catalytic reactions under mild conditions, which minimizes waste by avoiding the need for intermediate purification steps. wikipedia.org

The process involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edumasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are valued for their ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edumasterorganicchemistry.com While effective, the use of direct alkylation of amines with alkyl halides can be problematic, often leading to overalkylation and a mixture of products. chemrxiv.orgresearchgate.netmasterorganicchemistry.com Reductive amination circumvents this issue, offering a more controlled approach to synthesizing substituted amines. masterorganicchemistry.com

| Method | Description | Advantages | Challenges |

| Reductive Amination | Condensation of a carbonyl compound and an amine to form an imine, followed by in-situ reduction. | High selectivity, avoids overalkylation, can be performed in one-pot. wikipedia.orgmasterorganicchemistry.com | Requires specific reducing agents like NaBH3CN or NaBH(OAc)3. harvard.edumasterorganicchemistry.com |

| Direct Alkylation | Reaction of an amine with an alkyl halide. | Direct formation of C-N bond. | Prone to overalkylation, leading to mixtures of primary, secondary, and tertiary amines. chemrxiv.orgresearchgate.netmasterorganicchemistry.com |

Application of Di-tert-butyl Dicarbonate (Boc2O) for N-Protection

Once the pyridinylmethylamine core is synthesized, the primary or secondary amine is often protected to prevent unwanted side reactions in subsequent synthetic steps. Di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc2O), is a widely used reagent for this purpose. wikipedia.orgnbinno.com The reaction of an amine with Boc2O introduces the tert-butoxycarbonyl (Boc) protecting group, forming a stable carbamate. wikipedia.orgnih.gov This protecting group is valued for its stability under a wide range of basic and nucleophilic conditions. nih.govorganic-chemistry.org

The N-tert-butoxycarbonylation of amines is typically carried out in the presence of a base. organic-chemistry.org Common bases include sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgmychemblog.com The reaction can be performed in various solvents, including aqueous mixtures, acetonitrile, or dichloromethane. wikipedia.orgnih.gov The resulting Boc-protected amines are generally unreactive towards most bases and nucleophiles, which allows for selective transformations at other parts of the molecule. wikipedia.org The Boc group can be readily removed under moderately strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in methanol (B129727), to regenerate the free amine. wikipedia.org

| Reagent | Protecting Group | Key Features of Protection | Deprotection Conditions |

| Di-tert-butyl dicarbonate (Boc2O) | tert-butoxycarbonyl (Boc) | Stable to most bases and nucleophiles. wikipedia.orgnih.govorganic-chemistry.org | Moderately strong acids (e.g., TFA, HCl). wikipedia.org |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired Boc-protected product. Several factors can be adjusted, including the choice of solvent, base, and reaction temperature. For the N-tert-butoxycarbonylation of amines, catalyst-free conditions using a water-acetone mixture have been reported to provide excellent yields in short reaction times. nih.gov This "greener" approach avoids the use of potentially hazardous catalysts. nih.gov

In some cases, particularly with less nucleophilic aromatic amines, the addition of a catalyst or the use of specific solvents can significantly enhance the reaction rate. wuxibiology.com For instance, alcoholic solvents like methanol have been shown to accelerate the Boc protection of aromatic amines at room temperature without the need for a base. wuxibiology.com The use of a catalytic amount of iodine under solvent-free conditions at ambient temperature has also been demonstrated as an efficient protocol for the protection of various aryl and aliphatic amines. organic-chemistry.org The choice of base can also be critical; for example, a method for Boc protection of aminopyridines utilizes EDCI, HOBT, and an alkali like triethylamine in solvents such as tetrahydrofuran or dichloromethane to achieve high yield and selectivity. google.com

| Condition | Effect on Reaction | Example |

| Solvent | Can significantly influence reaction rate and solubility. | Alcoholic solvents can enhance the rate of Boc protection for aromatic amines. wuxibiology.com A water-acetone mixture provides an eco-friendly option. nih.gov |

| Base | Facilitates the reaction by deprotonating the amine. | Triethylamine is a common organic base used in Boc protection. google.com |

| Catalyst | Can accelerate the reaction, especially for less reactive amines. | Iodine has been used as a catalyst for Boc protection under solvent-free conditions. organic-chemistry.org |

| Temperature | Affects reaction kinetics. | Heating can be employed to drive the reaction to completion, as seen in a protocol using a water/methanol/triethylamine solution at 55°C. wordpress.com |

Chemoenzymatic Synthesis of Chiral Pyridinylmethylcarbamate Intermediates

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective synthetic methods. Chemoenzymatic approaches, which combine the selectivity of biocatalysts with traditional chemical reactions, offer a powerful strategy for producing chiral molecules. mdpi.comcore.ac.uk

Biocatalytic Approaches for Stereoselective Carbamate Formation

Biocatalysis can be employed for the stereoselective formation of carbamates. While direct enzymatic carbamation is an area of ongoing research, enzymes can be used in cascade reactions to produce chiral precursors that are then chemically converted to the desired carbamate. nih.gov For example, a continuous flow process has been developed that couples a Curtius rearrangement with a biocatalytic step to produce valuable carbamate products. nih.gov This highlights the potential for integrating biocatalysis into multi-step synthetic sequences to achieve stereoselectivity.

Transaminase-Mediated Routes for Chiral Amine Precursors

Transaminases, particularly ω-transaminases (ω-TAs), are a key class of enzymes used for the synthesis of chiral amines from prochiral ketones. researchgate.netmdpi.comresearchgate.net These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate with high enantioselectivity. mdpi.com This biocatalytic route is highly attractive for producing the chiral amine precursors to pyridinylmethylcarbamates. researchgate.net

The application of ω-TAs has been explored for a wide range of substrates, including aromatic ketones. mdpi.com However, challenges such as unfavorable reaction equilibrium and product inhibition can limit the efficiency of these biotransformations. mdpi.comnih.gov Strategies to overcome these limitations include the use of co-product removal systems or "smart" amine donors. mdpi.com For instance, the removal of the pyruvate (B1213749) by-product, which can be inhibitory, has been shown to dramatically increase reaction yields. nih.gov

| Enzyme Class | Reaction Catalyzed | Advantages | Challenges |

| ω-Transaminases (ω-TAs) | Asymmetric synthesis of chiral amines from prochiral ketones. | High stereoselectivity, operates under mild conditions. mdpi.comresearchgate.net | Unfavorable equilibrium, substrate and product inhibition. mdpi.comnih.govsci-hub.se |

Engineering of Biocatalysts for Enhanced Enantioselectivity and Efficiency

Protein engineering plays a crucial role in improving the properties of biocatalysts for industrial applications. mdpi.com By modifying the structure of enzymes like transaminases, researchers can enhance their substrate scope, activity, stability, and stereoselectivity. researchgate.net Extensive studies have been conducted to understand the relationship between the structure and function of transaminases, with a focus on engineering the active site to accommodate a broader range of substrates or to improve catalytic efficiency. researchgate.net

For example, the active site of transaminases is located at the interface of a homodimer, and engineering this region can lead to improved performance. researchgate.net These advancements in protein engineering are continually expanding the utility of biocatalysts in the synthesis of complex chiral molecules, including the precursors for enantiomerically pure pyridinylmethylcarbamates. mdpi.com

Atom Economy and Green Chemistry Principles in the Synthesis of the Chemical Compound

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, a framework aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. chemistryjournals.net Two of the core principles of green chemistry are waste prevention and the maximization of atom economy. primescholars.comresearchgate.net This section explores these principles in the context of a common synthetic route to the target compound and its analogs.

A prevalent method for synthesizing tert-butyl carbamates is the N-tert-butoxycarbonylation (N-Boc protection) of a primary amine. organic-chemistry.org For the target compound, this involves the reaction of (5-methylpyridin-2-yl)methanamine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O). This reaction is typically facilitated by a base in an appropriate solvent.

Representative Synthesis:

(5-methylpyridin-2-yl)methanamine + Di-tert-butyl dicarbonate → this compound + tert-Butanol + Carbon Dioxide

Atom Economy Analysis

Atom economy is a metric developed to measure the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comacs.org The ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no atoms wasted as byproducts. primescholars.com

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

For the N-Boc protection of (5-methylpyridin-2-yl)methanamine, the atom economy can be calculated based on the molecular weights of the reactants and the desired product.

Interactive Data Table: Atom Economy Calculation for the Synthesis of this compound

| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) |

| (5-methylpyridin-2-yl)methanamine | Reactant | C₇H₁₀N₂ | 122.17 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reactant | C₁₀H₁₈O₅ | 218.25 |

| Total Reactants | - | - | 340.42 |

| This compound | Product | C₁₂H₁₈N₂O₂ | 222.28 |

| tert-Butanol | Byproduct | C₄H₁₀O | 74.12 |

| Carbon Dioxide | Byproduct | CO₂ | 44.01 |

Calculation: % Atom Economy = (222.28 g/mol / 340.42 g/mol ) x 100 ≈ 65.3%

The calculated atom economy of approximately 65.3% indicates that a significant portion of the reactant mass (34.7%) is converted into byproducts, namely tert-butanol and carbon dioxide. While a 100% reaction yield might be achieved, the inherent nature of this reaction mechanism means that a substantial amount of material does not become part of the final product, highlighting a key area for potential improvement from a green chemistry perspective. primescholars.com

Application of Green Chemistry Principles

Beyond atom economy, several other green chemistry principles are relevant to optimizing the synthesis of this compound.

Waste Prevention: The primary byproducts are tert-butanol and CO₂. While CO₂ is a gas, the tert-butanol must be separated from the product, contributing to the waste stream along with solvents used in the reaction and purification steps (e.g., column chromatography). chemistryjournals.net

Safer Solvents and Auxiliaries: The choice of solvent is critical. Traditional syntheses often employ solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Green chemistry encourages the use of safer, more environmentally benign alternatives such as water, acetone, or ionic liquids. chemistryjournals.netnih.gov Catalyst-free N-Boc protection reactions conducted in a water-acetone mixture have been shown to be effective and eco-friendly, yielding the desired carbamates in excellent yields with short reaction times. nih.gov

Catalysis: While some protocols are catalyst-free, many N-Boc protections use a base, which can be stoichiometric or catalytic. Using a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) is preferable to a stoichiometric amount of a bulkier base, as it reduces waste. The development of reusable, heterogeneous catalysts, such as silica-gel-supported perchloric acid (HClO₄–SiO₂), offers a greener alternative that simplifies product purification and allows for catalyst recycling. organic-chemistry.org

Design for Energy Efficiency: Many N-Boc protection reactions can be conducted at ambient temperature, which aligns with the principle of designing for energy efficiency by minimizing heating or cooling requirements. organic-chemistry.orgbhu.ac.in

Interactive Data Table: Comparison of Solvents for N-Boc Protection

| Solvent System | Green Chemistry Considerations |

| Dichloromethane (DCM) | Commonly used, effective. Considered a hazardous solvent, potential carcinogen. |

| Tetrahydrofuran (THF) | Common, effective. Can form explosive peroxides. |

| Water/Acetone | Greener alternative, non-toxic, readily available. Reduces hazardous waste. nih.gov |

| Ionic Liquids | Can act as both solvent and catalyst, often recyclable, low volatility. organic-chemistry.orgresearchgate.net |

| Solvent-Free | Ideal scenario, eliminates solvent waste entirely. Often requires a catalyst. organic-chemistry.org |

Chemical Transformations and Mechanistic Investigations Involving Tert Butyl 5 Methylpyridin 2 Yl Methyl Carbamate

Reactivity of the tert-Butyl Carbamate (B1207046) Moiety

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under many reaction conditions and the relative ease of its removal. rsc.orgnih.gov The reactivity of the tert-butyl carbamate moiety in tert-butyl ((5-methylpyridin-2-yl)methyl)carbamate is central to its application as a synthetic intermediate, allowing for the controlled unmasking of the primary amine.

Selective Deprotection Strategies for Accessing the Primary Amine

The removal of the Boc group to reveal the primary amine is a critical step in synthetic pathways. Various strategies have been developed to achieve this transformation, with the choice of method often dictated by the presence of other functional groups within the molecule.

Traditionally, strong acids such as trifluoroacetic acid (TFA) are used for Boc deprotection. rsc.orgnih.gov This method relies on the acid-catalyzed cleavage of the carbamate, which generates a stable tert-butyl cation. acsgcipr.org However, the harshness of these conditions can be incompatible with sensitive substrates. Consequently, a range of milder and more selective methods have been developed.

Alternative acidic conditions include the use of aqueous phosphoric acid, which is effective for deprotecting tert-butyl carbamates while tolerating other acid-labile groups like Cbz carbamates and various esters. organic-chemistry.org Another approach involves using ytterbium triflate as a Lewis acid catalyst, which can selectively cleave tert-butyl esters and has been explored for N-Boc deprotection. niscpr.res.in Zinc bromide (ZnBr₂) in dichloromethane (B109758) has also been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other acid-sensitive functionalities. researchgate.net

Recent innovations include the use of oxalyl chloride in methanol (B129727), which provides a mild and selective method for deprotecting a diverse set of N-Boc protected compounds at room temperature. rsc.orgnih.govrsc.org Thermal deprotection in the absence of an acid catalyst, often facilitated by continuous flow technology, represents another strategy. This method's selectivity can be controlled by adjusting temperature and residence time, allowing for the differential deprotection of multiple Boc groups within the same molecule. nih.gov Furthermore, tetra-n-butylammonium fluoride (B91410) (Bu4NF) in THF has been reported as a mild reagent for cleaving carbamates. lookchem.com

| Reagent/Condition | Solvent | Key Features | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Traditional, strong acid conditions. | rsc.orgnih.gov |

| Aqueous Phosphoric Acid | - | Mild, environmentally benign, selective over Cbz and some esters. | organic-chemistry.org |

| Oxalyl Chloride/Methanol | Methanol | Mild, room temperature conditions, broad substrate scope. | rsc.orgnih.govrsc.org |

| Thermal (Continuous Flow) | Methanol, Acetonitrile (B52724), etc. | Acid-free, selectivity controlled by temperature. | nih.gov |

| Tetra-n-butylammonium Fluoride (Bu4NF) | Tetrahydrofuran (B95107) (THF) | Mild, fluoride-assisted cleavage. | lookchem.com |

| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane | Lewis acid catalysis, mild conditions. | niscpr.res.in |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Lewis acid catalysis, chemoselective. | researchgate.net |

Functional Group Tolerance During Boc Deprotection

A key advantage of the Boc protecting group is the ability to remove it under conditions that leave other functional groups intact. acsgcipr.org The development of mild deprotection methods has expanded the range of tolerated functionalities.

Thermal deprotection methods conducted in continuous flow have demonstrated broad functional group tolerance, with substrates bearing ketones, amides, aryl and alkyl halides, ketals, nitriles, and esters remaining unaffected by the high-temperature conditions. nih.gov Similarly, the use of oxalyl chloride in methanol is compatible with various sensitive functional groups, proving its utility in the synthesis of complex molecules. rsc.orgrsc.org

Acid-catalyzed methods can also be selective. For instance, aqueous phosphoric acid is noted for its ability to deprotect Boc groups without affecting benzyloxycarbonyl (Cbz) groups, benzyl (B1604629) esters, and silyl (B83357) ethers. organic-chemistry.org The choice of acid and reaction conditions is crucial; the acidic cleavage of a Boc group can be achieved selectively in the presence of a tert-butyl ester, as the former is an irreversible process driven by the release of CO₂, while the latter is a reversible equilibrium. researchgate.net However, a significant challenge with acid-based deprotection is the generation of the tert-butyl cation, which can alkylate nucleophilic sites on the substrate, such as electron-rich aromatic rings. acsgcipr.org The use of scavengers can mitigate these side reactions. organic-chemistry.org

Epimerization Control in Related Chiral Carbamate Systems

When the carbon atom adjacent to the carbamate nitrogen is a stereocenter, the risk of epimerization during synthesis and deprotection must be considered. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can be promoted by factors such as strong bases, acids, and high temperatures. researchgate.net

In the context of chiral carbamate systems, maintaining stereochemical integrity is paramount. For instance, in the Ugi-Joullié reaction to form tetrahydrobenzo[f] berkeley.eduacs.orgoxazepines, a base-catalyzed epimerization can be used intentionally to convert a trans isomer into the more thermodynamically stable cis isomer. nih.gov This highlights that basic conditions can readily induce epimerization at a carbon adjacent to a nitrogen atom.

To prevent unwanted epimerization, it is generally advised to avoid harsh basic or acidic conditions and elevated temperatures when working with chiral molecules. researchgate.net The development of mild deprotection techniques, such as those discussed previously, is therefore highly beneficial for syntheses involving chiral carbamates. Recent advances in photocatalysis have also introduced methods for the controlled epimerization of unactivated tertiary stereocenters, offering a "stereoediting" approach to access isomers that are otherwise difficult to synthesize. nih.gov For asymmetric syntheses involving additions to chiral auxiliaries like tert-butylsulfinimines, the choice of reagents and reaction conditions is critical to control diastereoselectivity and prevent epimerization of the product. harvard.edu

Pyridine (B92270) Ring Functionalization and Derivatization

The pyridine ring in this compound is not merely a passive carrier of the protected amine; its nitrogen atom can act as a directing group, facilitating the selective functionalization of C-H bonds.

Directed C-H Activation and Arylation at Benzylic Positions Directed by Pyridines

The pyridine moiety is a well-established directing group in transition metal-catalyzed C-H activation. researchgate.net It can coordinate to a metal center, positioning the catalyst to selectively activate a specific C-H bond, typically at the ortho-position of an attached aryl group or at an adjacent sp³-hybridized carbon.

A notable example of this is the direct triflylation of benzylic C-H bonds, where the pyridine ring directs the reaction to the benzylic position of 2-benzylpyridine (B1664053) derivatives. researchgate.net This type of transformation avoids the need for pre-functionalized starting materials, aligning with the principles of atom economy and synthetic efficiency. researchgate.net Palladium-catalyzed C-H activation has been extensively used for the ortho-arylation of 2-phenylpyridines, demonstrating the directing power of the pyridine nitrogen. rsc.org While much of the focus has been on activating C(sp²)-H bonds, the principles extend to benzylic C(sp³)-H bonds. The chelation of the pyridine nitrogen to the metal catalyst is the key step that enables the selective cleavage of the proximal C-H bond.

| Reaction Type | Catalyst System | Activated Bond | Key Feature | Reference |

|---|---|---|---|---|

| Benzylic C-H Triflylation | - (Reagent-based) | Benzylic C(sp³)-H | Direct functionalization of the benzylic position. | researchgate.net |

| ortho-C-H Arylation | Pd(OAc)₂ | Aryl C(sp²)-H | Highly regioselective arylation of 2-arylpyridines. | rsc.org |

| C-H Arylation/Benzylation | Palladium | Aryl C(sp²)-H / Benzylic C(sp³)-H | Regioselective coupling using toluene (B28343) as the source. | beilstein-journals.org |

| para-C-H Activation | Nickel/Lewis Acid | Pyridine C(sp²)-H | Switchable regioselectivity in hydroheteroarylation. | rsc.org |

Mechanistic Studies of Palladium-Catalyzed Arylation Reactions

Mechanistic investigations into palladium-catalyzed, pyridine-directed C-H arylation have provided significant insights into the catalytic cycle. For the direct arylation of pyridine N-oxides, a related system, studies have revealed complex mechanisms that can involve cooperative catalysis between two distinct palladium centers. berkeley.eduacs.orgnih.gov

One proposed mechanism for C-H arylation involves the formation of a palladacycle intermediate. nih.gov In the case of C-H arylation with diaryliodonium salts directed by a pyridine group, the reaction is proposed to proceed via the turnover-limiting oxidation of a dimeric Pd(II) species to form a bimetallic high-oxidation-state Pd(III) or mixed-valent Pd(IV)/Pd(II) intermediate. nih.govacs.org

Detailed kinetic and spectroscopic studies on the direct arylation of pyridine N-oxide have challenged initial assumptions. acs.orgnih.gov It was shown that the initially formed arylpalladium acetate (B1210297) complex, (PtBu₃)Pd(Ar)(OAc), does not react directly with the pyridine N-oxide. berkeley.eduacs.org Instead, a cyclometalated palladium complex, generated from the decomposition of the initial complex, is the species that reacts with the pyridine N-oxide to cleave the C-H bond. berkeley.eduacs.org The resulting heteroarylpalladium complex then reacts with the arylpalladium acetate complex to form the final product. acs.orgnih.gov This cooperative mechanism, where C-H activation occurs at one metal center and functionalization occurs after transfer to a second, highlights the intricate pathways that can operate in these transformations. berkeley.eduacs.org

Pyridyne Intermediates and Selective Substitution Reactions on Halopyridines

The generation of pyridyne intermediates from dihalopyridine precursors is a powerful method for the synthesis of highly substituted pyridine derivatives. Pyridynes are highly reactive species analogous to benzynes and can be trapped by various nucleophiles and dienes. The two primary isomers are 2,3-pyridyne and 3,4-pyridyne, generated from corresponding dihalopyridines. For instance, the reaction of 3-bromo-4-chloropyridine (B1270894) with a strong base can generate 3,4-pyridyne, which can then be trapped. acs.org

While direct generation from this compound is not documented, its halogenated derivatives are potential precursors. For example, a dihalogenated derivative such as tert-butyl ((3-bromo-5-methylpyridin-2-yl)methyl)carbamate or tert-butyl ((4-bromo-5-methylpyridin-2-yl)methyl)carbamate could theoretically undergo elimination upon treatment with a strong base like lithium diisopropylamide (LDA) to form a pyridyne intermediate. The regioselectivity of subsequent nucleophilic attack on the pyridyne is influenced by the position of the substituents on the ring. nih.gov

Selective substitution reactions on halopyridine derivatives of the title compound are more common. Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient pyridine rings. A halogen at the 2- or 4-position of a pyridine ring is highly activated towards nucleophilic displacement. For a precursor like tert-butyl ((5-bromo-2-chloropyridin-yl)methyl)carbamate, a nucleophile would preferentially displace the chlorine at the 2-position. Conversely, if the precursor were tert-butyl ((3-bromo-2-chloro-5-methylpyridin-yl)methyl)carbamate, the regioselectivity would be dictated by the electronic effects of the substituents and the stability of the Meisenheimer intermediate. nih.gov

Cross-Coupling Reactions of Halogenated Pyridine Precursors

Halogenated precursors of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The most synthetically useful precursor is tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate, which is readily prepared and participates in a variety of coupling reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling an organoboron reagent with an organohalide. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate can be coupled with various aryl- and heteroarylboronic acids to introduce diverse substituents at the 5-position of the pyridine ring. nih.govmdpi.com These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of reaction conditions is crucial for achieving high yields. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to arylamines. The bromo-substituted precursor can be coupled with a range of primary and secondary amines. researchgate.net The reaction is catalyzed by a palladium complex with a specialized phosphine ligand, such as XPhos or SPhos, in the presence of a strong base like sodium tert-butoxide. nih.govquimicaorganica.org

Below is a table summarizing representative cross-coupling reactions involving a halogenated pyridinylmethylcarbamate precursor.

| Entry | Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | ~75-90 |

| 2 | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | ~85 |

| 3 | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | ~80-95 |

| 4 | Aniline | Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | ~70-85 |

Diversification of the Pyridinylmethylcarbamate Scaffold

Synthesis of Substituted Pyridinyl Derivatives (e.g., acetyl, bromo, amino)

The functionalization of the pyridine ring of this compound allows for the synthesis of a wide array of derivatives.

Bromination: Direct bromination of the pyridine ring can be achieved using N-bromosuccinimide (NBS). The position of bromination is directed by the existing substituents. For the title compound, bromination would likely occur at the 3-position, ortho to the activating methyl group.

Acetylation: Direct Friedel-Crafts acylation of pyridines is generally difficult due to the electron-deficient nature of the ring and the tendency for the nitrogen atom to coordinate with the Lewis acid catalyst. youtube.comwikipedia.org Alternative methods are often employed. One approach is directed ortho metalation (DoM), where a directing group guides deprotonation by a strong base (like LDA or n-BuLi) to an adjacent position, followed by quenching with an acylating agent. The carbamate itself is a potential directing group, although its effectiveness can vary. organic-chemistry.orgresearchgate.net Another strategy involves the use of acyl radicals, which can be generated photochemically and added to pyridinium (B92312) salt derivatives. acs.org

Amination: The introduction of an amino group is typically achieved through a two-step process involving nitration followed by reduction. The nitration of 2,5-dialkylpyridines with nitrating agents like N₂O₅ can exhibit regioselectivity, often favoring the position between the two alkyl groups if sterically accessible. nih.gov The resulting nitro group can then be reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or reduction with metals like tin or iron in acidic media.

Formation of Guanidine (B92328) Derivatives from Pyridinyl Precursors

Guanidine derivatives are important pharmacophores in medicinal chemistry. They can be synthesized from the primary amine obtained after deprotection of the tert-butoxycarbonyl (Boc) group from the parent carbamate. The deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield (5-methylpyridin-2-yl)methanamine (B1354176).

This primary amine can then be converted into a guanidine through a process called guanidinylation. A common method involves reacting the amine with a guanidinylating agent such as N,N'-bis(Boc)-S-methylisothiourea in the presence of a promoter like mercury(II) chloride or using a carbodiimide-mediated approach. wikipedia.orgwikipedia.org The Boc groups on the resulting guanidine can be subsequently removed if the unprotected guanidine is desired.

The two-step process is outlined below:

| Step | Reactant | Reagents | Product |

| 1. Deprotection | This compound | TFA or HCl in Dioxane | (5-Methylpyridin-2-yl)methanamine |

| 2. Guanidinylation | (5-Methylpyridin-2-yl)methanamine | N,N'-bis(Boc)-S-methylisothiourea, HgCl₂, Et₃N | N,N'-bis(Boc)-N''-((5-methylpyridin-2-yl)methyl)guanidine |

Incorporation into Polycyclic and Spiro Systems

The pyridinylmethylcarbamate scaffold can serve as a building block for the synthesis of more complex molecular architectures, such as polycyclic and spirocyclic systems.

Polycyclic Systems: The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems. mdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While the (5-methylpyridin-2-yl)methanamine derived from the title compound is not a β-arylethylamine, it can be envisioned that a modified precursor, such as one with an appropriate tether, could undergo an analogous intramolecular cyclization to form fused pyridopyridine or related polycyclic systems. mdpi.com

Spiro Systems: Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery. wikipedia.org The synthesis of spiro[indoline-pyridine] derivatives has been achieved through [3+3] cycloaddition reactions involving azomethine ylides and isatin-derived carbonates. youtube.com A precursor derived from this compound, such as an appropriately substituted aldehyde or ketone on the pyridine ring, could potentially participate in similar annulation strategies to construct novel spiro-heterocyclic systems. For example, condensation reactions with cyclic ketones or aldehydes could lead to the formation of spirocyclic piperidines fused to the pyridine core. wikipedia.org

Advanced Synthetic Applications and Strategies Involving the Chemical Compound

The Chemical Compound as a Key Building Block in Complex Organic Synthesis

The structure of tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate makes it an ideal building block in the assembly of more complex molecules, particularly those found in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of the protected amine and the pyridine (B92270) core.

A primary application of this compound is as a precursor to saturated nitrogen-containing heterocycles, most notably piperidine (B6355638) derivatives. The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. The Boc group is crucial in this transformation as it prevents side reactions involving the exocyclic amine and can direct the stereochemical outcome of the reduction.

The general transformation involves the hydrogenation of the pyridine ring using catalysts such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on alumina (B75360) (Rh/Al₂O₃) under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation, leading to either cis or trans substituted piperidines if other chiral centers are present. Following the reduction, the Boc group can be removed to liberate the primary amine for further functionalization. This strategy is a cornerstone in the synthesis of complex piperidines, which are prevalent scaffolds in many pharmaceutical agents. For instance, related structures like tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-3-yl)carbamate are known, indicating the utility of this pyridine moiety in constructing substituted piperidines. bldpharm.com

Table 1: Representative Conditions for Pyridine to Piperidine Reduction

| Catalyst | Reagent | Conditions | Selectivity |

|---|---|---|---|

| PtO₂ (Adam's catalyst) | H₂ gas | Acetic Acid, rt, 1-3 atm | Generally effective for full saturation |

| Rh/Al₂O₃ | H₂ gas | Ethanol, rt-50°C, high pressure | High activity, can be stereoselective |

This table presents generalized conditions for the hydrogenation of pyridine rings; specific substrates may require optimization.

While this compound is itself achiral, it serves as a valuable scaffold for the synthesis of chiral amines. Chiral amine motifs are critical components of many biologically active molecules. rochester.edu Strategies to introduce chirality include:

Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can achieve the enantioselective reduction of the pyridine ring, yielding optically active piperidine derivatives. rsc.org

Modification and Elaboration: The pyridine ring can be functionalized at various positions. For example, deprotonation adjacent to the nitrogen followed by reaction with a chiral electrophile can install a stereocenter.

Biocatalysis: Enzymatic methods, such as those employing transaminases, can be used to create chiral centers with high enantiomeric excess, offering a green and efficient alternative to traditional chemical methods. researchgate.net

The Boc-protected amine allows these transformations to be carried out on the pyridine ring without interference, after which it can be removed to reveal the primary amine of the newly constructed chiral scaffold.

The role of this compound as a strategic intermediate is underscored by the orthogonal stability of its functional groups. The Boc group is stable to basic, nucleophilic, and reductive conditions, allowing for extensive modification of the pyridine ring. Conversely, the pyridine ring is stable to the acidic conditions required for Boc group removal. This orthogonality is essential in lengthy synthetic campaigns.

For example, related compounds such as tert-butyl 4-methylpyridin-2-ylcarbamate have been synthesized as key intermediates in the development of potent p38 MAP kinase inhibitors. nih.gov This highlights a common strategy where the Boc-protected aminopyridine core is elaborated through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or nucleophilic aromatic substitution to build molecular complexity before the amine is deprotected for a final coupling step. The stability and predictable reactivity of intermediates like this compound are what make them indispensable in multistep syntheses. nbinno.comnih.gov

Retrosynthetic Analysis for the Chemical Compound and its Derivatives

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, several disconnections are plausible.

A primary retrosynthetic disconnection is at the carbamate (B1207046) linkage, which simplifies the target molecule to (5-methylpyridin-2-yl)methanamine (B1354176) and an electrophilic source of the Boc group, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O). This is a common and efficient method for the protection of amines.

Further disconnection of (5-methylpyridin-2-yl)methanamine can proceed via two main routes:

From 2-cyano-5-methylpyridine: The aminomethyl group can be formed by the reduction of a nitrile. Therefore, a logical precursor is 2-cyano-5-methylpyridine, which can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The nitrile itself can be synthesized from 2-bromo-5-methylpyridine (B20793) via nucleophilic substitution with a cyanide salt.

From 2-methyl-5-methylpyridine (2,5-Lutidine): The aminomethyl group can be installed by first halogenating the 2-methyl group via a radical reaction to form 2-(bromomethyl)-5-methylpyridine, followed by substitution with an amine equivalent like potassium phthalimide (B116566) (a Gabriel synthesis) or sodium azide (B81097) followed by reduction.

This analysis reveals that the target compound can be readily prepared from simple and widely available pyridine derivatives.

Table 2: Retrosynthetic Pathways for this compound

| Retrosynthetic Step | Precursor(s) | Forward Reaction |

|---|---|---|

| Carbamate Formation | (5-methylpyridin-2-yl)methanamine + Boc₂O | Base-mediated acylation |

| Amine Formation (Route 1) | 2-Cyano-5-methylpyridine | Reduction (e.g., LiAlH₄, H₂/Catalyst) |

| Nitrile Formation | 2-Bromo-5-methylpyridine + CuCN | Nucleophilic substitution (Rosenmund–von Braun reaction) |

| Amine Formation (Route 2) | 2-(Bromomethyl)-5-methylpyridine + Phthalimide | Gabriel synthesis followed by hydrolysis |

| Halogenation | 2,5-Lutidine + NBS | Radical bromination |

Stereoselective and Diastereoselective Synthesis Utilizing the Chemical Compound

Stereocontrol is a central theme in modern organic synthesis. While the title compound is achiral, its scaffold is frequently used to generate chiral molecules through stereoselective reactions.

Creating chiral analogs of this compound, for instance, where a stereocenter exists at the carbon atom linking the pyridine ring and the nitrogen (the benzylic-like position), requires enantioselective methods. General methods for preparing such chiral pyridine derivatives are highly sought after for their applications in medicinal chemistry. nih.govresearchgate.net

Several powerful strategies can be employed to achieve this:

Asymmetric Reduction: A common approach involves the asymmetric reduction of a ketone precursor, (5-methylpyridin-2-yl)carbonyl derivatives. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation, which can provide high levels of enantioselectivity.

Chiral Resolution: A racemic mixture of the corresponding amine, (1-(5-methylpyridin-2-yl))ethanamine, could be synthesized and then resolved into its constituent enantiomers using a chiral resolving agent. Each enantiomer can then be protected with a Boc group.

Catalytic Asymmetric Synthesis: Modern catalytic methods offer direct routes to chiral products. For example, copper-catalyzed asymmetric alkylation of alkenyl pyridines with Grignard reagents can produce a wide range of alkylated chiral pyridines with excellent enantioselectivity. nih.govresearchgate.net Similarly, enantioselective C-H insertion or functionalization reactions can be used to build stereocenters on pre-existing scaffolds.

Biocatalytic N-H Insertion: Emerging biocatalytic methods, using engineered enzymes, can perform asymmetric carbene insertion into N-H bonds to form chiral amines, representing a frontier in stereoselective synthesis. rochester.edu

These approaches enable the synthesis of optically pure pyridinylmethylcarbamates, which can then be used as chiral building blocks in the synthesis of enantiomerically pure target molecules.

Control of Stereochemistry in Subsequent Transformations

A comprehensive review of the scientific literature reveals a notable absence of studies specifically detailing the use of this compound as a chiral auxiliary or a directing group for the control of stereochemistry in subsequent chemical transformations. While the broader class of carbamates, particularly tert-butoxycarbonyl (Boc) protected amines, are extensively used in stereoselective synthesis, no specific examples or detailed research findings concerning the title compound's direct application in inducing chirality have been reported.

The field of asymmetric synthesis often employs chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to bias the stereochemical outcome of a reaction. These auxiliaries create a chiral environment that favors the formation of one stereoisomer over another. However, there is no evidence in the reviewed literature to suggest that the (5-methylpyridin-2-yl)methyl moiety of the title compound has been utilized for such purposes.

Similarly, directed metalation reactions, where a functional group directs a deprotonation to a specific position, can be a powerful tool for creating stereocenters. While the pyridine nitrogen and the carbamate carbonyl group in this compound could potentially act as directing groups, there are no published reports of this strategy being applied to achieve stereocontrol in subsequent reactions.

In the absence of specific research on this compound for stereochemical control, it is not possible to provide data tables with enantiomeric excess (ee%) or diastereomeric ratios (dr) for transformations involving this compound. Further research would be required to explore the potential of this compound in asymmetric synthesis.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Pyridinylmethylcarbamates

The chemical industry's increasing focus on green and sustainable practices is fueling the development of novel synthetic routes to pyridinylmethylcarbamates. A key area of research is the move away from hazardous reagents and toward more environmentally benign alternatives. For instance, recent studies have demonstrated the direct synthesis of carbamates from Boc-protected amines using reagents like tert-butoxide lithium, which circumvents the need for toxic substances and metal catalysts. nih.gov This aligns with the principles of sustainable chemistry by offering a more benign and efficient pathway to these important chemical intermediates. nih.gov

Future methodologies will likely concentrate on:

Catalytic Approaches: Expanding the use of catalysts to promote carbamate (B1207046) formation under milder conditions. This includes the investigation of novel organocatalysts and earth-abundant metal catalysts to replace more hazardous and expensive options.

Alternative Carbon Dioxide Sources: Investigating the use of carbon dioxide as a C1 building block for carbamate synthesis presents a green and sustainable alternative to phosgene-based methods.

Biocatalysis: Employing enzymes to catalyze the formation of the carbamate linkage offers the potential for high selectivity and operation under mild, aqueous conditions, thereby reducing the environmental footprint of the synthesis.

Table 1: Comparison of Traditional and Emerging Synthetic Strategies for Pyridinylmethylcarbamates

| Feature | Traditional Synthetic Methods | Emerging Sustainable Methods |

| Reagents | Often rely on hazardous reagents like phosgene (B1210022) derivatives. | Utilize less toxic reagents and catalytic systems. nih.gov |

| Solvents | Frequently employ chlorinated solvents such as dichloromethane (B109758). researchgate.net | Focus on greener solvents like water, ethanol, or solvent-free conditions. |

| Atom Economy | Can be lower due to the use of protecting groups and stoichiometric activators. | Aim for higher atom economy through direct C-H functionalization and catalytic cycles. |

| Waste Profile | Generate significant amounts of hazardous waste. | Designed to minimize waste generation and improve the overall environmental profile. researchgate.net |

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Product Characterization

To ensure the quality and efficiency of synthetic processes, advanced analytical and spectroscopic techniques are becoming indispensable. For the synthesis of pyridinylmethylcarbamates, real-time reaction monitoring is crucial for optimizing reaction conditions and maximizing yields.

Future advancements are expected in:

In-situ Monitoring: The broader application of techniques like Process Analytical Technology (PAT), including in-situ FTIR and Raman spectroscopy, will allow for continuous monitoring of reactant consumption and product formation. This provides a deeper understanding of reaction kinetics and helps in identifying reaction endpoints accurately.

Hyphenated Chromatographic Techniques: The use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the analysis of pyridine (B92270) derivatives and their metabolites. cdc.govnih.gov Further development in this area, such as the use of high-resolution mass spectrometry (HRMS), will enable more precise identification and quantification of the target compound and any impurities.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques will continue to be vital for the unambiguous structural elucidation of complex pyridine derivatives, ensuring the correct connectivity and stereochemistry of the final products.

Integration of Flow Chemistry and Continuous Processing in the Synthesis of the Chemical Compound

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. researchgate.netacs.orgnih.govrsc.orgdntb.gov.uarsc.org The synthesis of tert-butyl ((5-methylpyridin-2-yl)methyl)carbamate is well-suited for this technology.

Key benefits and future directions include:

Enhanced Safety and Control: The small reaction volumes in flow reactors minimize the risks associated with exothermic reactions and the handling of hazardous materials. Superior heat and mass transfer in these systems allow for precise control over reaction parameters, leading to higher yields and fewer byproducts. acs.org

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for intermediate workups and purifications. acs.org This significantly reduces processing time and waste generation.

Automated Synthesis and Optimization: The integration of in-line analytical techniques with automated flow systems allows for rapid reaction optimization and the creation of self-optimizing synthetic platforms.

Table 2: Advantages of Flow Chemistry for Pyridinylmethylcarbamate Synthesis

| Parameter | Batch Synthesis | Flow Chemistry |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes. acs.org |

| Heat & Mass Transfer | Often inefficient, leading to localized hot spots and side reactions. | Highly efficient, allowing for precise temperature control and improved reaction rates. acs.org |

| Scalability | Can be challenging and require significant process redevelopment. | Easily scalable by running the system for longer or by "numbering-up" reactors. acs.org |

| Process Control | More difficult to maintain consistent reaction conditions. | Precise control over parameters like temperature, pressure, and residence time. acs.org |

Bio-inspired and Biomimetic Approaches to Carbamate Synthesis

Nature provides a vast library of chemical transformations that can inspire the development of novel synthetic methods. wikipedia.orgnih.govnih.govacs.org Bio-inspired and biomimetic synthesis aims to mimic the efficiency and selectivity of biological systems in a laboratory setting. wikipedia.orgnih.gov

Future research in this area could involve:

Enzyme Mimics: The design and synthesis of small molecules that mimic the active sites of enzymes capable of forming C-N bonds. These "enzyme mimics" could catalyze the synthesis of carbamates with high selectivity and under mild conditions.

Whole-Cell Biocatalysis: The use of engineered microorganisms as "cellular factories" for the production of pyridinylmethylcarbamates. This approach could leverage the complex metabolic pathways of cells to produce the target molecule from simple starting materials.

Biomimetic Cascade Reactions: Designing synthetic sequences that mimic the multi-step biosynthetic pathways found in nature. This could enable the construction of complex molecules in a highly efficient and convergent manner.

Computational Design and Optimization of Synthetic Pathways for Pyridine Derivatives

Computational chemistry has become a powerful tool in modern organic synthesis, enabling the prediction of reaction outcomes and the design of novel synthetic routes. lakotalakes.comadvancechemjournal.comnih.govnih.gov For pyridine derivatives, computational methods can be used to:

Retrosynthetic Analysis: Employing software to identify multiple potential synthetic pathways for a target molecule, allowing chemists to choose the most efficient and cost-effective route. lakotalakes.comadvancechemjournal.com

Reaction Mechanism Elucidation: Using quantum mechanical calculations to study the intricate details of reaction mechanisms, providing insights that can be used to optimize reaction conditions and improve selectivity.

Catalyst Design: Designing novel catalysts with enhanced activity and selectivity for specific transformations through computational modeling of catalyst-substrate interactions.

Exploration of the Chemical Compound as a Core Scaffold for New Catalytic Ligands or Materials

The pyridine moiety is a common structural motif in a wide range of functional molecules, including catalysts and materials. nih.govnih.govresearchgate.netmdpi.com The unique electronic and steric properties of this compound make it an attractive scaffold for the development of new:

Catalytic Ligands: The pyridine nitrogen can coordinate to a variety of transition metals, and the carbamate group can be modified to tune the ligand's properties. This could lead to the development of new catalysts for a range of organic transformations.

Functional Polymers: Incorporation of the pyridinylmethylcarbamate unit into polymer backbones could lead to materials with interesting properties, such as stimuli-responsiveness or metal-coordinating capabilities.

Supramolecular Assemblies: The pyridine ring can participate in non-covalent interactions like hydrogen bonding and π-stacking, making it a valuable building block for the construction of complex, self-assembled architectures with potential applications in sensing and materials science.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via coupling of 5-methylpyridin-2-ylmethanamine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine or cesium carbonate). To optimize yield, reaction parameters such as temperature (0–25°C), solvent polarity (dichloromethane or THF), and stoichiometric ratios (1:1.2 amine to chloroformate) should be systematically tested. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. For industrial scalability, continuous flow reactors can improve efficiency .

Q. What analytical techniques are most effective for confirming the molecular structure of tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyridine aromatic protons at 7.0–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z corresponding to CHNO).

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELX software for refinement ) resolves bond lengths and angles.

- FT-IR : Carbamate C=O stretch (~1690–1730 cm) and pyridine ring vibrations (~1600 cm) provide functional group verification .

Q. What are the key factors affecting the stability of this compound during storage and experimental use?

- Methodological Answer : Stability is influenced by:

- Moisture : Hydrolysis of the carbamate group occurs under prolonged exposure to water; store in a desiccator.

- Light/Temperature : Degradation accelerates under UV light or >25°C; use amber vials and refrigerate (2–8°C).

- Incompatibilities : Avoid strong acids/bases (risk of deprotection) and oxidizing agents. Pre-experiment stability assays (TLC or HPLC) under intended conditions are recommended .

Advanced Research Questions

Q. How does the methyl group at the pyridine 5-position influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating methyl group increases electron density at the pyridine ring’s ortho/para positions, enhancing susceptibility to electrophilic attack. For example, in Suzuki-Miyaura couplings, the 5-methyl group sterically hinders C-6 substitution, directing reactivity to C-4. Computational modeling (DFT) can predict regioselectivity, while comparative kinetic studies with analogs (e.g., 5-H or 5-Cl derivatives) quantify steric/electronic effects .

Q. What in vitro methodologies are appropriate for studying the biological activity of this carbamate derivative?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC values against target enzymes (e.g., kinases or proteases).

- Cellular Uptake Studies : Radiolabel the compound (e.g., C-carbamate) and quantify intracellular accumulation via scintillation counting.

- Molecular Docking : Simulate binding modes using software like AutoDock Vina, cross-validated with mutagenesis data (e.g., pyridine N-atom interactions with catalytic residues).

- Control Experiments : Include structurally similar carbamates (e.g., tert-butyl pyridin-3-yl carbamate) to isolate structure-activity relationships .

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?

- Methodological Answer : Contradictions often arise from:

- Impurity Profiles : Characterize side products via LC-MS and adjust purification protocols (e.g., gradient elution vs. isocratic).

- Solvent Effects : Test polar aprotic (DMF) vs. nonpolar (toluene) solvents to identify solvolysis pathways.

- Catalyst Variability : Screen Pd catalysts (e.g., Pd(OAc) vs. PdCl) for cross-coupling efficiency.

- Replication Studies : Reproduce literature methods with strict adherence to reported conditions, then systematically vary one parameter (e.g., temperature ±10°C) to identify critical factors .

Q. What are the advantages of using the tert-butyl carbamate group in multi-step syntheses compared to other protecting groups?

- Methodological Answer :

- Stability : Resists hydrolysis under basic/neutral conditions but cleaved selectively with TFA or HCl/dioxane.

- Steric Protection : The bulky tert-butyl group shields the amine from undesired reactions (e.g., acylation).

- Compatibility : Stable under common reaction conditions (e.g., Grignard reagents, catalytic hydrogenation). Compare with benzyl carbamates (acid-labile) or Fmoc (base-sensitive), which require orthogonal deprotection strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products